molecular formula C69H102N12O16S B11933035 OSu-Glu-VC-PAB-MMAD

OSu-Glu-VC-PAB-MMAD

Cat. No.: B11933035
M. Wt: 1387.7 g/mol
InChI Key: UIBXHQRWALHYRT-FUSFFIKHSA-N
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Description

OSu-Glu-VC-PAB-MMAD is a compound used in the development of antibody-drug conjugates (ADCs). It is a conjugate of a potent tubulin inhibitor, Monomethyl auristatin D (MMAD), linked via a cleavable linker OSu-Glu-VC-PAB. This compound is known for its potent antitumor activity and is primarily used in targeted cancer therapy .

Preparation Methods

The synthesis of OSu-Glu-VC-PAB-MMAD involves the conjugation of MMAD with the cleavable linker OSu-Glu-VC-PAB. The synthetic route typically includes the following steps:

    Activation of the linker: The OSu-Glu-VC-PAB linker is activated to form a reactive intermediate.

    Conjugation with MMAD: The activated linker is then conjugated with MMAD under specific reaction conditions to form the final compound.

The reaction conditions often involve controlled temperature and pH to ensure the stability of the intermediate and the final product .

Chemical Reactions Analysis

OSu-Glu-VC-PAB-MMAD undergoes several types of chemical reactions, including:

    Cleavage reactions: The cleavable linker OSu-Glu-VC-PAB can be cleaved under specific conditions, releasing the active drug MMAD.

    Substitution reactions: The compound can undergo substitution reactions where specific functional groups are replaced by others.

Common reagents used in these reactions include reducing agents and specific enzymes that facilitate the cleavage of the linker . The major product formed from these reactions is the active drug MMAD, which exerts its antitumor effects by inhibiting tubulin polymerization .

Scientific Research Applications

Mechanism of Action

The mechanism of action of OSu-Glu-VC-PAB-MMAD involves the following steps:

Comparison with Similar Compounds

OSu-Glu-VC-PAB-MMAD is unique due to its specific linker and potent tubulin inhibitor. Similar compounds include:

    Monomethyl auristatin E (MMAE): Another potent tubulin inhibitor used in ADCs.

    Maytansinoids: A class of microtubule-targeting agents used in ADCs.

    Duocarmycins: DNA-damaging agents used in ADCs

These compounds share similar mechanisms of action but differ in their specific linkers and cytotoxic agents, which can influence their efficacy and safety profiles .

Properties

Molecular Formula

C69H102N12O16S

Molecular Weight

1387.7 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 5-[[(2S)-1-[[5-(carbamoylamino)-1-[4-[[[1-[[(2S)-1-[[(3R,4S,5S)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-methylcarbamoyl]oxymethyl]anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoate

InChI

InChI=1S/C69H102N12O16S/c1-14-43(8)60(51(94-12)38-55(85)80-35-20-24-50(80)61(95-13)44(9)62(87)75-49(66-71-34-36-98-66)37-45-21-16-15-17-22-45)78(10)67(91)58(41(4)5)77-65(90)59(42(6)7)79(11)69(93)96-39-46-27-29-47(30-28-46)73-63(88)48(23-19-33-72-68(70)92)74-64(89)57(40(2)3)76-52(82)25-18-26-56(86)97-81-53(83)31-32-54(81)84/h15-17,21-22,27-30,34,36,40-44,48-51,57-61H,14,18-20,23-26,31-33,35,37-39H2,1-13H3,(H,73,88)(H,74,89)(H,75,87)(H,76,82)(H,77,90)(H3,70,72,92)/t43-,44+,48?,49-,50-,51+,57-,58-,59?,60-,61+/m0/s1

InChI Key

UIBXHQRWALHYRT-FUSFFIKHSA-N

Isomeric SMILES

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC4=CC=C(C=C4)NC(=O)C(CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCC(=O)ON5C(=O)CCC5=O

Canonical SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC4=CC=C(C=C4)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCC(=O)ON5C(=O)CCC5=O

Origin of Product

United States

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